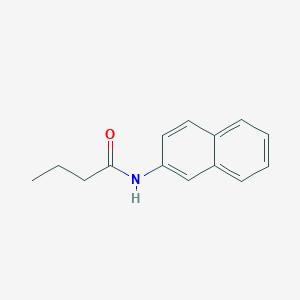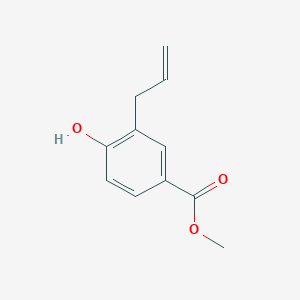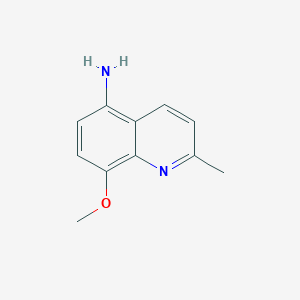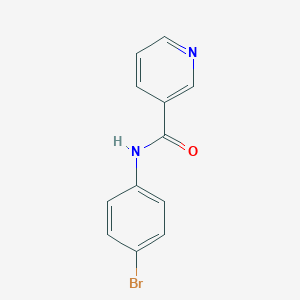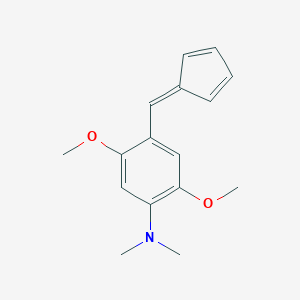
Benzenamine, 4-(2,4-cyclopentadien-1-ylidenemethyl)-2,5-dimethoxy-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-(2,4-cyclopentadien-1-ylidenemethyl)-2,5-dimethoxy-N,N-dimethyl- is a chemical compound that is commonly referred to as DMT. It is a psychedelic substance that has been used for centuries by indigenous tribes in South America for spiritual and medicinal purposes. In recent years, DMT has gained popularity among researchers due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
DMT works by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in a rapid increase in serotonin levels, which can lead to the altered state of consciousness associated with DMT use. The exact mechanism of action of DMT is not well understood and is the subject of ongoing research.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of DMT are complex and not fully understood. DMT can cause changes in heart rate, blood pressure, and body temperature. It can also induce changes in the visual perception of the user, causing vivid and intense hallucinations. These effects are often accompanied by a sense of euphoria and a feeling of connectedness to the world around them.
Avantages Et Limitations Des Expériences En Laboratoire
DMT has several advantages as a research tool, including its ability to induce altered states of consciousness and its potential therapeutic applications. However, there are also limitations to its use in the lab, including the potential for adverse effects on the user and the difficulty in controlling the dosage and duration of the effects.
Orientations Futures
There are many potential future directions for research on DMT. One area of interest is the potential therapeutic applications of DMT for the treatment of mental health conditions. There is also ongoing research into the mechanism of action of DMT and its effects on the brain. Additionally, there is interest in developing new synthesis methods for DMT that are more efficient and cost-effective. Overall, DMT is a fascinating and complex compound that has the potential to unlock new insights into the workings of the human brain and the nature of consciousness.
Méthodes De Synthèse
The synthesis of DMT involves several steps, including the reaction of indole with formaldehyde and sodium cyanide to form tryptamine. The tryptamine is then reacted with N,N-dimethylformamide dimethyl acetal and 2,4-cyclopentadien-1-ylidene to produce DMT. The synthesis of DMT requires specialized equipment and should only be attempted by trained professionals.
Applications De Recherche Scientifique
DMT has been the subject of numerous scientific studies due to its unique chemical properties and potential therapeutic applications. It has been shown to have a profound effect on the human brain, inducing a state of altered consciousness that is often described as a mystical or spiritual experience. DMT has been used to treat a variety of mental health conditions, including depression, anxiety, and addiction.
Propriétés
Numéro CAS |
2428-23-1 |
|---|---|
Nom du produit |
Benzenamine, 4-(2,4-cyclopentadien-1-ylidenemethyl)-2,5-dimethoxy-N,N-dimethyl- |
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
4-(cyclopenta-2,4-dien-1-ylidenemethyl)-2,5-dimethoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19NO2/c1-17(2)14-11-15(18-3)13(10-16(14)19-4)9-12-7-5-6-8-12/h5-11H,1-4H3 |
Clé InChI |
QTAGYSMBABXFNS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C=C2C=CC=C2)OC |
SMILES canonique |
CN(C)C1=C(C=C(C(=C1)OC)C=C2C=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




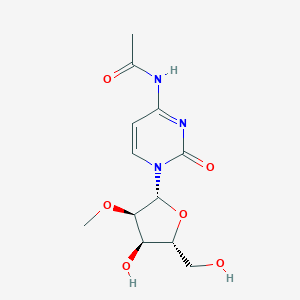
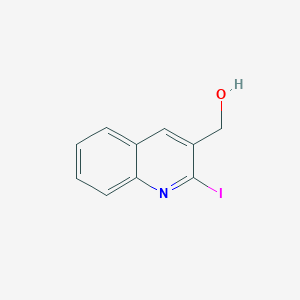
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
